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molecular formula C20H22O5 B8406214 6-((6-(Acryloyloxy)hexyl)oxy)-2-naphthoic acid

6-((6-(Acryloyloxy)hexyl)oxy)-2-naphthoic acid

Cat. No. B8406214
M. Wt: 342.4 g/mol
InChI Key: KRPVBRVKSRUCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07683203B2

Procedure details

In 270 g of 1,2-dichloroethane were added 108.11 g (1.5 mmol) of acrylic acid, 21.63 g (75 mmol) of 6-(6-hydroxy-hexa-1-yloxy)-2-naphthoic acid obtained in Step 1, 4.28 g (23 mol) of p-toluenesulfonic acid monohydrate, and 0.83 g (7.5 mmol) of hydroquinone, and the solution was refluxed for 4 hours. After evaporation of the solvent, 270 g of water was added to the residue, and the precipitate was collected by filtration and dried in an oven at 40° C. overnight. The dried product was recrystallized from acetone to yield the desired product, 6-(6-acryloyloxy-hexa-1-yloxy)-2-naphthoic acid, as light-yellow powder (16.97 g, Yield: 65%).
Quantity
108.11 g
Type
reactant
Reaction Step One
Name
6-(6-hydroxy-hexa-1-yloxy)-2-naphthoic acid
Quantity
21.63 g
Type
reactant
Reaction Step One
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
270 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].O[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][O:13][C:14]1[CH:15]=[C:16]2[C:21](=[CH:22][CH:23]=1)[CH:20]=[C:19]([C:24]([OH:26])=[O:25])[CH:18]=[CH:17]2.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C1(C=CC(O)=CC=1)O>ClCCCl>[C:1]([O:5][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][O:13][C:14]1[CH:15]=[C:16]2[C:21](=[CH:22][CH:23]=1)[CH:20]=[C:19]([C:24]([OH:26])=[O:25])[CH:18]=[CH:17]2)(=[O:4])[CH:2]=[CH2:3] |f:2.3|

Inputs

Step One
Name
Quantity
108.11 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
6-(6-hydroxy-hexa-1-yloxy)-2-naphthoic acid
Quantity
21.63 g
Type
reactant
Smiles
OCCCCCCOC=1C=C2C=CC(=CC2=CC1)C(=O)O
Name
Quantity
4.28 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0.83 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
270 g
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent, 270 g of water
ADDITION
Type
ADDITION
Details
was added to the residue
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in an oven at 40° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The dried product was recrystallized from acetone

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCCCCCCOC=1C=C2C=CC(=CC2=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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